2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
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Overview
Description
2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a hydroxy-dithiepan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Construction of the dithiepan ring: This step involves the formation of a cyclic sulfide structure, which can be synthesized through a series of nucleophilic substitution reactions.
Introduction of the acetamide group: This is typically done by reacting an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dithiepan ring can be reduced to form a simpler sulfide structure.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dithiepan ring would yield a simpler sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a therapeutic agent, particularly if it can be shown to interact with specific molecular targets in the body.
Industry: Its chemical properties may make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which 2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-methylacetamide: Similar structure but lacks the dithiepan ring.
6-hydroxy-1,4-dithiepan-6-yl acetamide: Similar structure but lacks the benzyloxy group.
Uniqueness
The uniqueness of 2-(benzyloxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-14(9-19-8-13-4-2-1-3-5-13)16-10-15(18)11-20-6-7-21-12-15/h1-5,18H,6-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBKWQAYNCNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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